[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVWCBVJLFOUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198556 | |
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400757-07-5 | |
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400757-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrazole Formation
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example:
Functionalization to Methanamine
The 4-position of the pyrazole is functionalized to introduce the methanamine group:
Chloromethylation and Amination
Reductive Amination of Aldehydes
-
Aldehyde Synthesis : Oxidize 4-hydroxymethylpyrazole (from hydrolysis of chloromethylpyrazole) to 4-formylpyrazole using MnO₂.
-
Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol.
Direct N-Alkylation of Pyrazole Amines
Coupling with Preformed Amines
A one-pot method involves reacting 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde with methylamine in the presence of a reducing agent:
Use of O-(4-Nitrobenzoyl)hydroxylamine
A novel approach employs O-(4-nitrobenzoyl)hydroxylamine to directly introduce the amine group:
-
Reaction : Mix 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole with O-(4-nitrobenzoyl)hydroxylamine and diketones in DMF.
-
Conditions : 85°C for 1.5 hours, followed by NaOH wash and chromatography.
Protective Group Strategies
Diphenylmethylidene Protection
To prevent side reactions during amination, a diphenylmethylidene group is used:
-
Protection : React the pyrazole with diphenylmethylideneamine under basic conditions.
-
Amination : Perform nucleophilic substitution on the protected intermediate.
-
Deprotection : Hydrolyze with HCl or H₂SO₄ to yield the free amine.
Comparative Analysis of Methods
| Method | Key Steps | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation + Sₙ2 | Hydrazine + diketone → chloromethyl → amine | 80°C, 12h | 45–55% | Scalable, uses common reagents |
| Reductive Amination | Aldehyde + NH₃/NaBH₃CN | RT, 24h | 50–60% | Mild conditions, avoids harsh reagents |
| Direct Hydroxylamine | Pyrazole + O-nitrobenzoyl hydroxylamine | 85°C, 1.5h | 44% | One-pot, fewer steps |
| Protective Group Route | Protection → amination → deprotection | Multiple steps | 50–60% | High purity, minimizes side reactions |
Challenges and Optimization
Selectivity Issues
Chemical Reactions Analysis
Types of Reactions
[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and applications.
Structural Analogues and Substituent Effects
Biological Activity
[3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]-N-methylmethanamine. Its molecular formula is , with a molecular weight of 229.32 g/mol. The structure includes a pyrazole ring substituted with methyl and phenyl groups, which can significantly affect its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 1-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]-N-methylmethanamine |
| Chemical Formula | C14H19N3 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Cyclization of hydrazine with a 1,3-diketone under acidic or basic conditions.
- Substitution Reactions : Introduction of methyl and phenyl groups using methylating agents like methyl iodide and phenylating agents such as phenylboronic acid in the presence of palladium catalysts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : Pyrazole derivatives have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis. For instance, studies demonstrated that certain pyrazole analogs could enhance caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. They can act as selective COX-2 inhibitors, which are relevant in treating inflammatory diseases. In vitro studies have shown that certain derivatives possess significant anti-inflammatory effects comparable to established drugs like diclofenac .
Antimicrobial Activity
Some pyrazole derivatives exhibit antimicrobial properties against various pathogens. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against bacterial strains .
Study on Anticancer Activity
A study focusing on the biological evaluation of pyrazole derivatives reported that specific compounds induced morphological changes in MDA-MB-231 cells and increased caspase-3 activity significantly at higher concentrations (10 μM) compared to control groups .
Anti-inflammatory Evaluation
In another investigation, several pyrazole derivatives were tested for their COX inhibitory activity. Compounds showed IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL, indicating promising anti-inflammatory potential .
Q & A
Q. Q1. What are the optimized synthetic routes for [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine, and how can purity be validated?
Methodological Answer:
- Synthesis : A common approach involves condensation of substituted hydrazines with β-keto esters or chalcones under acidic conditions. For example, refluxing 3,5-dimethylpyrazole derivatives with substituted phenylhydrazines in ethanol/HCl yields intermediates, followed by functionalization of the methanamine group via reductive amination or nucleophilic substitution .
- Purity Validation : Employ column chromatography (silica gel, petroleum ether/ethyl acetate) for purification, followed by recrystallization. Monitor purity via TLC (Rf values) and analytical techniques like HPLC or GC-MS. Structural confirmation requires H/C NMR, FT-IR (e.g., NH stretch at ~3300 cm), and X-ray crystallography for unambiguous confirmation .
Biological Activity Profiling
Q. Q2. How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Assay Design : Use standard microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Mechanistic Insights : Assess membrane disruption via fluorescent dye leakage assays or inhibition of enzyme targets (e.g., dihydrofolate reductase) using enzyme-linked immunosorbent assays (ELISA). Cross-reference with structural analogs (e.g., triazole-containing derivatives) to identify critical pharmacophores .
Structural & Computational Analysis
Q. Q3. What computational methods are recommended to predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Optimize ligand geometry with DFT (B3LYP/6-31G* basis set) for accurate charge distribution.
- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Validate with experimental data (e.g., crystallographic PDB entries for pyrazole derivatives) .
Advanced Mechanistic Studies
Q. Q4. How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardization : Ensure consistent assay conditions (pH, temperature, cell lines). Use WHO-recommended protocols for reproducibility.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, substituent electronic effects) causing discrepancies. Cross-validate with in silico QSAR models correlating logP, polar surface area, and bioactivity .
Structure-Activity Relationship (SAR)
Q. Q5. Which structural modifications enhance the compound’s pharmacokinetic profile?
Methodological Answer:
- Modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF) at the 2-methylphenyl moiety to improve membrane permeability.
- Metabolic Stability : Replace labile methyl groups with deuterated analogs or bulky substituents (e.g., tert-butyl) to reduce CYP450-mediated oxidation.
- Validation : Assess logD (octanol/water), plasma protein binding (ultrafiltration), and metabolic stability in hepatocyte microsomes. Compare with analogs from combinatorial libraries .
Analytical Challenges
Q. Q6. How can researchers address low yields in scaled-up synthesis?
Methodological Answer:
- Process Optimization : Switch from batch to continuous flow reactors (e.g., microfluidic systems) for better heat/mass transfer. Use DOE (Design of Experiments) to optimize parameters (temperature, stoichiometry).
- Byproduct Analysis : Employ LC-MS or MALDI-TOF to identify side products (e.g., dimerization via amine oxidation). Introduce protecting groups (e.g., SEM) during critical steps .
Data Reproducibility
Q. Q7. What strategies ensure reproducibility in crystallographic studies of this compound?
Methodological Answer:
- Crystallization : Use vapor diffusion (hanging drop) with solvents like DMF/EtOH (1:1). Add seed crystals from prior trials.
- Validation : Deposit raw diffraction data in repositories (e.g., Cambridge Crystallographic Data Centre). Cross-check unit cell parameters and torsion angles with reported pyrazole derivatives (e.g., CCDC entries) .
Toxicology & Safety
Q. Q8. What in vitro assays are recommended for preliminary toxicity screening?
Methodological Answer:
- Cytotoxicity : Use MTT/WST-1 assays on HEK293 or HepG2 cells. Calculate CC and selectivity index (SI = CC/IC).
- Genotoxicity : Perform Ames test (TA98/TA100 strains) and comet assay to detect DNA damage. Reference OECD guidelines for standardized protocols .
Advanced Applications
Q. Q9. How can this compound be functionalized for use in photoaffinity labeling?
Methodological Answer:
- Probe Design : Introduce a photoreactive group (e.g., benzophenone or diazirine) at the methanamine position. Use click chemistry (CuAAC) for biotin/fluorophore conjugation.
- Validation : Confirm target engagement via Western blot (streptavidin-HRP) and competitive binding assays with unmodified ligand .
Interdisciplinary Collaboration
Q. Q10. How can NMR crystallography resolve ambiguities in polymorph identification?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
